molecular formula C20H23ClN2O5S2 B11692426 ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11692426
M. Wt: 471.0 g/mol
InChI Key: XIJPMPPKVVQKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorobenzenesulfonamido group and the benzothiophene core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as Plasmodium falciparum cysteine protease falcipain 2 and falcipain 3 . This inhibition disrupts the parasite’s ability to degrade hemoglobin, leading to its death. The molecular pathways involved include the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives:

The uniqueness of ETHYL 2-[3-(4-CHLOROBENZENESULFONAMIDO)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features that confer high binding affinity and selectivity towards its molecular targets, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C20H23ClN2O5S2

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)sulfonylamino]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23ClN2O5S2/c1-2-28-20(25)18-15-5-3-4-6-16(15)29-19(18)23-17(24)11-12-22-30(26,27)14-9-7-13(21)8-10-14/h7-10,22H,2-6,11-12H2,1H3,(H,23,24)

InChI Key

XIJPMPPKVVQKHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.